molecular formula C17H14ClN3O3 B11397386 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B11397386
M. Wt: 343.8 g/mol
InChI Key: HBRKBZBTMCFLRL-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where 2-chlorophenol reacts with a suitable halogenated precursor.

    Formation of the Amide Bond: The final step is the coupling of the oxadiazole derivative with the chlorophenoxy compound using reagents like carbodiimides (e.g., DCC) or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorophenoxy and oxadiazole groups, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide: Similar structure but with a methyl group instead of a phenyl group.

    2-(2-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide: Bromine substituent instead of chlorine.

    2-(2-chlorophenoxy)-N-(4-phenyl-1,3,4-oxadiazol-3-yl)propanamide: Different positioning of the nitrogen atoms in the oxadiazole ring.

Uniqueness

The unique combination of the chlorophenoxy group, phenyl group, and oxadiazole ring in 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide provides distinct electronic and steric properties, making it particularly useful in applications requiring specific interactions or reactivity profiles.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O3/c1-11(23-14-10-6-5-9-13(14)18)17(22)19-16-15(20-24-21-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21,22)

InChI Key

HBRKBZBTMCFLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

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